molecular formula C13H21N3OS B4604425 N-(2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}ETHYL)GUANIDINE

N-(2-{[(4-PROPOXYPHENYL)METHYL]SULFANYL}ETHYL)GUANIDINE

Cat. No.: B4604425
M. Wt: 267.39 g/mol
InChI Key: RTIPRHYSEHPWOY-UHFFFAOYSA-N
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Description

N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine: is an organic compound that features a guanidine group attached to a propoxyphenyl moiety via a sulfanyl-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine typically involves multiple steps:

    Formation of the Propoxyphenyl Intermediate: The initial step involves the preparation of 4-propoxybenzyl chloride from 4-propoxybenzyl alcohol using thionyl chloride.

    Thioether Formation: The 4-propoxybenzyl chloride is then reacted with 2-mercaptoethylamine to form the thioether intermediate.

    Guanidination: The final step involves the reaction of the thioether intermediate with cyanamide under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the guanidine group to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Biology and Medicine:

    Antimicrobial Agents: Due to its guanidine group, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced adhesion and durability.

Mechanism of Action

The mechanism of action of N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with active sites of enzymes, inhibiting their activity. The sulfanyl group can undergo redox reactions, modulating the redox state of the cellular environment.

Comparison with Similar Compounds

  • N-(2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethyl)guanidine
  • N-(2-{[(4-Ethoxyphenyl)methyl]sulfanyl}ethyl)guanidine
  • N-(2-{[(4-Butoxyphenyl)methyl]sulfanyl}ethyl)guanidine

Comparison:

  • N-(2-{[(4-Propoxyphenyl)methyl]sulfanyl}ethyl)guanidine is unique due to its specific propoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its methoxy, ethoxy, and butoxy analogs.
  • The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

2-[2-[(4-propoxyphenyl)methylsulfanyl]ethyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-2-8-17-12-5-3-11(4-6-12)10-18-9-7-16-13(14)15/h3-6H,2,7-10H2,1H3,(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIPRHYSEHPWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CSCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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